molecular formula C10H17F2N3O2S B7130524 N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide

N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide

Cat. No.: B7130524
M. Wt: 281.33 g/mol
InChI Key: KNQUURFLYSFIGH-UHFFFAOYSA-N
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Description

N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide is a compound that features an imidazole ring substituted with a difluoromethyl group and an ethyl chain linked to a butane-1-sulfonamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The difluoromethyl group can be reduced to a methyl group.

    Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives with a methyl group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes, while the sulfonamide moiety can inhibit enzyme activity by mimicking the natural substrate . The compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N3O2S/c1-2-3-8-18(16,17)14-5-4-9-13-6-7-15(9)10(11)12/h6-7,10,14H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUURFLYSFIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCC1=NC=CN1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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